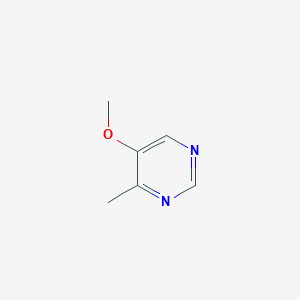

5-Methoxy-4-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of contemporary chemical and medicinal research. nih.govwjahr.com Its derivatives are integral components of nucleic acids (cytosine, thymine (B56734), and uracil), vitamin B1 (thiamine), and various synthetic drugs, highlighting their profound biological significance. researchgate.netgsconlinepress.com The pyrimidine scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide array of biological targets, including enzymes and receptors. nih.govbohrium.com This has led to the development of pyrimidine-containing compounds with a broad spectrum of pharmacological activities, such as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netmdpi.com The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the electronic and steric properties of its derivatives to optimize their biological activity and pharmacokinetic profiles. researchgate.netnih.gov

Contextualization of Methoxy- and Methyl-Substituted Pyrimidine Derivatives

The introduction of methoxy (B1213986) (-OCH3) and methyl (-CH3) groups onto the pyrimidine core significantly influences the molecule's physicochemical properties and biological activity. Methoxy groups, being electron-donating, can enhance a compound's solubility and bioavailability, which are critical parameters in drug design. They can also modulate the reactivity of the pyrimidine ring and participate in hydrogen bonding interactions with biological targets. solubilityofthings.com Methyl groups, while also electron-donating, primarily add steric bulk, which can influence the molecule's conformation and its binding affinity to specific enzymes or receptors. publish.csiro.au The strategic placement of these substituents can lead to compounds with enhanced potency and selectivity. For instance, studies have shown that methyl-substituted pyrimidine derivatives can exhibit heightened anticancer activity. mdpi.com The combination of methoxy and methyl groups on a pyrimidine scaffold, as seen in 5-Methoxy-4-methylpyrimidine, presents a unique set of properties that are of interest in various research domains.

Historical and Current Research Trajectory of this compound within Pyrimidine Science

While the broader field of pyrimidine chemistry is extensive, the specific research trajectory of this compound is more focused. Historically, research on simple substituted pyrimidines often centered on their synthesis and fundamental reactivity. For instance, early studies investigated the thermal isomerization of alkoxypyrimidines, noting that the position of methyl groups could influence reaction rates and product distribution. publish.csiro.au

Currently, interest in this compound and its derivatives appears to be driven by its potential as a building block in the synthesis of more complex molecules with specific applications. For example, it has been identified as a potential route-specific by-product in the illicit synthesis of certain amphetamines, making it relevant in forensic chemistry. researchgate.net Furthermore, its structural motifs are found in compounds investigated for their magnetic properties and in the development of novel materials. acs.org While not as extensively studied as some other pyrimidine derivatives, this compound continues to be a compound of interest for its unique substitution pattern and its potential for further functionalization in medicinal and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 19175-07-6 |

| Appearance | Not explicitly stated in the provided results, but likely a solid at room temperature. |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents. solubilityofthings.com |

This table is populated with data that is generally available for chemical compounds of this nature and may not be explicitly stated in the provided search results.

Synthesis and Reactions

The synthesis of this compound can be approached through various synthetic routes common in pyrimidine chemistry. One general method involves the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.

A related compound, 2-Chloro-5-methoxy-4-methylpyrimidine, can be synthesized via the chlorination of this compound-2-ol using a chlorinating agent like phosphorus oxychloride (POCl3). This chloro-derivative is a versatile intermediate for further reactions.

The reactivity of this compound is influenced by its substituents. The methoxy group can be cleaved or substituted, and the methyl group can undergo oxidation or other transformations. The pyrimidine ring itself can participate in various reactions, including nucleophilic substitution, particularly if activating groups are present. For instance, the thermal rearrangement of 2-methoxy-4-methylpyrimidine (B14946) has been studied, showing that the methyl group directs the migration to a specific nitrogen atom. publish.csiro.au

Spectroscopic Data

While specific spectroscopic data for this compound was not extensively detailed in the search results, general characteristics can be inferred.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl protons (a singlet around 2.2-2.5 ppm), and the aromatic protons on the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methoxy carbon, the methyl carbon, and the four unique carbons of the pyrimidine ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 124.14). bldpharm.com

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-O stretching vibrations for the methoxy group and C-H stretching for the methyl and aromatic protons.

Research Applications

The research applications of this compound are primarily as an intermediate or building block in the synthesis of more complex molecules.

Forensic Chemistry: It has been identified as a potential marker in the Leuckardt synthesis of 4-methoxyamphetamine, which is of interest in the profiling of illicit drug manufacturing routes. researchgate.net

Medicinal Chemistry: While direct biological activity data for this compound is limited in the provided results, its structural framework is present in compounds with potential therapeutic applications. For instance, related methoxy- and methyl-substituted pyrimidines have been investigated for their anticancer and anti-inflammatory properties. The unique substitution pattern of this compound makes it a candidate for further derivatization to explore its pharmacological potential.

Materials Science: The pyrimidine core is a component in the design of functional materials. A derivative of this compound, specifically 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine (mepirizole), has been used as a ligand in the synthesis of a copper(II) complex with interesting magnetic properties. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCLRYUFPQUEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 4 Methylpyrimidine and Analogous Systems

General Synthetic Strategies for Substituted Pyrimidine (B1678525) Rings

The formation of the pyrimidine ring can be achieved through several robust and widely applied methodologies. These strategies offer chemists the flexibility to introduce a wide array of substituents and functional groups onto the heterocyclic core.

Cyclocondensation reactions are among the most traditional and effective methods for constructing the pyrimidine ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, leading to the formation of the six-membered ring. mdpi.com The classical Pinner synthesis, for example, entails the reaction between 1,3-dicarbonyl compounds and amidines to form the pyrimidine core. mdpi.com

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, also provide a powerful route to pyrimidines. For instance, [3+3] annulation strategies have been developed using various starting materials. One such approach involves the copper-catalyzed reaction of amidines with saturated ketones, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org Another efficient method is the copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which yields 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org

These methods are summarized in the table below, highlighting the diversity of reactants that can be employed.

| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome |

| Pinner Synthesis | 1,3-Dicarbonyl Compound + Amidine | Acid or Base Catalysis | Substituted Pyrimidine |

| [3+3] Annulation | Saturated Ketone + Amidine | Cu-catalyst / 4-HO-TEMPO | Substituted Pyrimidine |

| [4+2] Annulation | α,β-Unsaturated Ketoxime + Activated Nitrile | Copper Catalyst | Trisubstituted Pyrimidine |

| Oxidative Annulation | Ketone + Amidine + One-Carbon Source (e.g., N,N-dimethylaminoethanol) | Oxidative Conditions | Substituted Pyrimidine |

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like substituted pyrimidines in a single step. acs.orgnih.gov These reactions combine three or more starting materials in a one-pot process, avoiding the need for isolating intermediates and reducing waste. nih.gov

A notable example is the regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to highly decorated and unsymmetrical pyrimidines with yields of up to 93%. acs.orgnih.gov Other MCRs include zinc chloride-catalyzed three-component coupling reactions of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

| MCR Approach | Components | Catalyst | Key Features |

| Iridium-Catalyzed | Amidine + up to three Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, sustainable, yields up to 93%. nih.govfigshare.com |

| Zinc-Catalyzed | Enamine + Triethyl orthoformate + Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Pseudo Five-Component | Methyl aryl ketone + Aromatic aldehyde (2 equiv.) + Ammonium acetate (2 equiv.) | Triflic Acid | [C-C+C+N+C+N] cyclocondensation. mdpi.com |

An alternative to de novo ring synthesis is the modification or derivatization of an already-formed pyrimidine ring. This approach is particularly useful for introducing functional groups that might not be compatible with the conditions of ring-forming reactions. Nucleophilic aromatic substitution is a common strategy, where a leaving group on the pyrimidine ring (such as a halogen) is displaced by a nucleophile. mdpi.com

More advanced strategies include a "deconstruction-reconstruction" approach. In this method, a pyrimidine ring is opened to form an intermediate, such as a vinamidinium salt, which can then be recyclized with different reagents to create a new, more complex pyrimidine or even a different heterocyclic system. nih.gov This allows for significant diversification from a common pyrimidine starting material. nih.gov

Specific Synthetic Pathways to 5-Methoxy-4-methylpyrimidine

While general strategies provide the foundational knowledge for pyrimidine synthesis, constructing the specific target, this compound, requires careful selection of precursors that allow for the precise placement of the methoxy (B1213986) group at the C5 position and the methyl group at the C4 position.

The introduction of a methoxy group, particularly at the C5 position of a pyrimidine ring, is typically achieved by incorporating the methoxy functionality into one of the acyclic precursors before the cyclization step. This pre-functionalization strategy ensures regiochemical control.

For example, in the synthesis of the related compound 5-methoxy-2-methylpyrimidin-4-ol, the methoxy group is introduced via the use of diethyl 2-methoxymalonate as the 1,3-dicarbonyl equivalent. The reaction of this precursor with an amidine inherently places the methoxy group at the C5 position of the resulting pyrimidine ring. Another approach involves starting with a pre-functionalized pyrimidine, such as 4,6-dihydroxy-5-methoxypyrimidine (B1354921), which can then be converted to a di-chloro derivative that serves as a versatile intermediate for further substitutions. google.com Methylation of a suitable pyrimidine precursor, such as a diol, is another potential route to introduce the methoxy group. guidechem.com

The incorporation of a methyl group onto the pyrimidine ring can also be accomplished through either precursor selection or post-synthesis modification. The choice of starting materials in a cyclocondensation reaction is a direct method for introducing methyl substituents. For instance, using specific methyl ketones as reactants can lead to the selective incorporation of methyl groups at various positions on the pyrimidine ring. organic-chemistry.orgnih.gov

In the context of drug discovery, the strategic addition of a methyl group has been shown to curb metabolism and improve pharmacokinetic profiles in related heterocyclic systems like pyrido[3,4-d]pyrimidines. nih.govacs.org This highlights the importance of developing precise methods for methylation. While direct methylation of the pyrimidine core can be challenging due to regioselectivity issues, modern cross-coupling reactions can be employed if a suitable pyrimidine halide precursor is available. The use of methyl-containing building blocks in cyclocondensation or multicomponent reactions remains the most straightforward approach for ensuring the correct placement of the methyl group on the pyrimidine scaffold. nih.gov

Formation from Halogenated Pyrimidine Intermediates

The synthesis of the target compound, this compound, can be strategically approached starting from halogenated pyrimidine intermediates. While a direct, single-step synthesis from a common precursor is not extensively documented, a logical pathway involves the sequential modification of a more complex halogenated pyrimidine. A plausible route begins with a di- or tri-chlorinated pyrimidine, such as 5-methoxy-4,6-dichloropyrimidine.

The synthesis of such precursors is well-established. For instance, 5-methoxy-4,6-dichloropyrimidine can be prepared from 4,6-dihydroxy-5-methoxypyrimidine sodium by treatment with phosphorus trichloride. google.com Similarly, 2,4-dichloro-5-methoxypyrimidine (B27636) is commonly synthesized via the direct chlorination of 5-methoxyuracil (B140863) using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. google.com

Once the chlorinated intermediate is obtained, the next conceptual step is the selective removal of chlorine atoms (dehalogenation) and the introduction of a methyl group. Dehalogenation can be achieved using various reducing agents. For example, the dehalogenation of 2-halogenopyrimidines has been accomplished using methods like catalytic hydrogenation or treatment with hydriodic acid. The introduction of the methyl group could be performed via a cross-coupling reaction, such as a Suzuki coupling, which has been utilized for the arylation and alkylation of chloropyrimidine substrates. figshare.comscilit.com The precise sequence and reaction conditions would be critical to achieving the desired substitution pattern of this compound.

Synthetic Approaches for Close Analogs and Derivatives of this compound

The versatility of the pyrimidine core allows for the synthesis of a wide array of derivatives. These analogs are often developed to modulate the chemical and biological properties of the parent compound. The following sections describe the synthetic strategies for key classes of derivatives related to this compound.

Synthesis of Pyrimidinecarboxylic Acid Derivatives

The introduction of a carboxylic acid or a related functional group, such as a nitrile, onto the pyrimidine ring is a valuable transformation for creating intermediates for further synthesis. A common method to generate a pyrimidinecarboxylic acid is through the oxidation of a methyl group attached to the ring. For instance, analogous methylpyrimidines can be oxidized to their corresponding carboxylic acids using suitable oxidizing agents.

Another important class of derivatives is the pyrimidine-5-carbonitriles. These can be synthesized through various multi-component reactions. For example, the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield highly substituted pyrimidine-5-carbonitrile derivatives.

| Precursor | Reagent(s) | Product | Type of Derivative |

| Methylpyrimidine | Oxidizing Agent | Pyrimidinecarboxylic Acid | Carboxylic Acid |

| Aldehyde, Malononitrile, Benzamidine HCl | Magnetic nano Fe₃O₄ | Pyrimidine-5-carbonitrile | Carbonitrile |

Synthesis of Halogenated Methoxy-Methylpyrimidines (e.g., 2-Chloro-5-methoxy-4-methylpyrimidine)

Halogenated pyrimidines are crucial intermediates in organic synthesis, as the halogen atoms act as versatile leaving groups for nucleophilic substitution and cross-coupling reactions. The synthesis of halogenated methoxy-methylpyrimidines typically involves the chlorination of a corresponding hydroxypyrimidine precursor.

The standard method for this transformation is the treatment of the hydroxypyrimidine (or its tautomeric keto form, a pyrimidone) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com The reaction is often performed at elevated temperatures, and a tertiary amine or an amine hydrochloride can be added to facilitate the reaction. google.com For example, the synthesis of 2,4-dichloro-5-methoxypyrimidine is achieved by reacting 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) with POCl₃. google.com A similar strategy could be envisioned for the synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine, starting from the corresponding 2-hydroxy-5-methoxy-4-methylpyrimidine.

| Starting Material | Chlorinating Agent | Catalyst/Additive | Product |

| 5-Methoxyuracil | POCl₃ | N,N-Dimethylaniline | 2,4-Dichloro-5-methoxypyrimidine |

| 4,6-dihydroxy-5-methoxypyrimidine sodium | PCl₃ | None | 5-Methoxy-4,6-dichloropyrimidine google.com |

| Thymine (B56734) (5-Methyluracil) | POCl₃ | Triethylamine (B128534) HCl | 2,4-Dichloro-5-methylpyrimidine google.com |

Synthesis of Aminopyrimidine Derivatives

Aminopyrimidines are a significant class of compounds, frequently found in biologically active molecules. The most common route to these derivatives is through the nucleophilic aromatic substitution of a halogenated pyrimidine precursor. The chlorine atoms on a chloropyrimidine ring are readily displaced by primary or secondary amines.

This reaction is typically carried out by heating the chloropyrimidine with the desired amine, often in the presence of a base such as triethylamine to neutralize the HCl generated during the reaction. nih.gov The reactivity of the chloro groups can be influenced by other substituents on the ring, sometimes allowing for selective substitution at one position over another. For example, in the synthesis of various 2-amino-4-substituted-pyrimidine derivatives, 2-amino-4,6-dichloropyrimidine (B145751) is reacted with a range of amines to displace one of the chloro groups.

A patent also describes the preparation of 2-methyl-4-amino-5-aminomethyl-pyrimidine from a 2-methyl-4-amino-5-alkoxymethyl-pyrimidine precursor by reacting it with ammonia (B1221849) in the presence of a catalyst. google.com

| Precursor | Amine | Conditions | Product Class |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine | 2-Amino-4-aminopyrimidine derivatives |

| 2,4-Dichloropyrimidine | Substituted Amines | Microwave, 120–140 °C, Triethylamine | 2-Amino-4-chloro-pyrimidine derivatives nih.gov |

| 2-Methyl-4-amino-5-alkoxymethyl-pyrimidine | Ammonia | Catalyst, 180-350 °C | Aminomethylpyrimidine derivative google.com |

Preparation of Pyrimidine-Containing Ligands and Complexes

The pyrimidine scaffold is a common feature in the design of ligands for metal complexes and as key components of pharmacologically active molecules that act as ligands for biological targets. The synthesis of these ligands involves the strategic functionalization of the pyrimidine ring to introduce groups capable of coordination or specific molecular interactions.

Synthetic routes often start with a functionalized pyrimidine, such as a chloropyrimidine, which is then elaborated through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) or nucleophilic substitution. For instance, reacting a dichloropyrimidine with a suitable nucleophile, such as a substituted thiazol-2-amine, can produce complex pyrimidine derivatives designed as potential kinase inhibitors. These molecules are tailored to fit into the binding pockets of specific enzymes.

| Pyrimidine Intermediate | Reaction Type | Reactant | Product Application |

| 4,6-Dichloro-2-methylpyrimidine | Nucleophilic Substitution | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Anticancer Agent Ligand |

| 4-Chloropyrimidine | Suzuki Coupling | Arylboronic Acid | Biaryl Pyrimidine Ligand figshare.com |

Synthesis of Pyrimidine-Fused Heterocycles

Fusing the pyrimidine ring with other heterocyclic systems creates a diverse range of polycyclic compounds, many of which have significant biological activities. These fused systems include important classes such as purines, pteridines, pyrazolopyrimidines, and thienopyrimidines.

The synthesis of these fused heterocycles typically involves a cyclocondensation reaction where a suitably substituted pyrimidine acts as a key building block. The pyrimidine precursor must contain two functional groups in the correct positions (e.g., an amino group and a cyano group, or two amino groups) that can react with a bifunctional reagent to close a new ring. For example, pyrazolo[1,5-a]pyrimidines can be synthesized by the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-dicarbonyl compounds or their equivalents. Similarly, thieno[2,3-d]pyrimidines can be prepared from 2-amino-3-cyanothiophenes, which are then cyclized with reagents like formic acid or formamide (B127407) to build the pyrimidine ring.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique utilized to trace the journey of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. In the synthesis of pyrimidines and their analogs, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as tracers to elucidate complex reaction pathways. While specific studies on the isotopic labeling of this compound are not extensively documented in publicly available research, the strategies employed for analogous pyrimidine systems offer a clear framework for potential mechanistic investigations of its synthesis.

The general approach involves replacing one or more atoms in a reactant with their heavier, non-radioactive isotopes. The position of these isotopes in the final products can then be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information helps to map the bond-forming and bond-breaking steps that occur during the reaction.

For instance, deuterium labeling can be used to probe hydrogen transfer steps in a reaction mechanism. By replacing specific hydrogen atoms with deuterium in a starting material, one can determine if those particular C-H bonds are broken during the reaction and where those hydrogen atoms are transferred. This has been effectively used in studying various organic reactions. researchgate.netresearchgate.net

In the context of pyrimidine synthesis, isotopic labeling can be employed to understand the origin of each atom in the pyrimidine ring. The biosynthesis of pyrimidines, for example, has been studied using isotopically labeled precursors to identify the metabolic sources of the ring atoms. nih.gov Similar principles can be applied to the chemical synthesis of pyrimidine derivatives.

A common strategy for synthesizing isotopically labeled pyrimidines involves using a labeled precursor that can be chemically converted into the desired pyrimidine derivative. For example, 2'-deoxyuridine (B118206) has been used as a precursor to generate thymidine (B127349) and 5-methyl-2'-deoxycytidine (B118692) containing stable isotopes like ²H, ¹³C, and ¹⁵N. nih.gov These labeled compounds are instrumental in studying the reactivity of the pyrimidine bases in DNA. nih.gov

The following table summarizes the common isotopes used in labeling studies and the analytical techniques for their detection:

| Isotope | Natural Abundance (%) | Analytical Detection Method(s) | Application in Mechanistic Studies |

| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR Spectroscopy | Tracing hydrogen transfer pathways, Kinetic Isotope Effect studies. researchgate.netresearchgate.netacs.org |

| ¹³C | 1.1 | Mass Spectrometry, NMR Spectroscopy | Elucidating the carbon skeleton rearrangement and fragmentation pathways. pnas.org |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR Spectroscopy | Determining the source of nitrogen atoms in the heterocyclic ring. nih.gov |

The insights gained from isotopic labeling experiments are crucial for optimizing reaction conditions, developing more efficient synthetic routes, and understanding the fundamental chemical transformations involved in the synthesis of complex molecules like this compound and its analogs.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 4 Methylpyrimidine Derivatives

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com The stability of the anionic intermediate, known as a Meisenheimer complex, is key to these reactions, and this stability is enhanced when the negative charge can be delocalized onto the ring's nitrogen atoms. stackexchange.comechemi.com

Halogens, particularly chlorine and bromine, are effective leaving groups in nucleophilic substitution reactions on pyrimidine rings. Their displacement is a common strategy for introducing a variety of functional groups. The reactivity order in halogen displacement generally follows the trend of bond strength and electronegativity, with iodine being the most reactive and fluorine the least among the common halogens. In reactions involving different halogens on the same ring, a more reactive halogen will displace a less reactive one from its salt. savemyexams.comscience-revision.co.uk

In polysubstituted pyrimidines, the position of the halogen and the electronic nature of other substituents determine the reaction's regioselectivity. For instance, in pyrimidines containing both a chlorine atom and an alkoxy group, the chlorine atom is typically the better leaving group when reacting with primary amines. chemrxiv.org

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine | Alkoxide (e.g., RO-) | 4-Alkoxy-6-chloro-5-nitropyrimidine | chemrxiv.org |

| 2-Aminopyrimidine with Halogen at C4/C6 | Chlorinating Agent | 2-Amino-4/6-chloropyrimidine | wikipedia.org |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes |

While alkoxy groups like methoxy (B1213986) are generally considered poor leaving groups in standard SN2 reactions, they can be displaced in SNAr reactions on highly activated heterocyclic systems. chemrxiv.org The rate-determining step in these SNAr reactions is the initial nucleophilic addition, and the subsequent elimination of the alkoxide group is energetically favorable. chemrxiv.org The presence of strong electron-withdrawing groups, such as a nitro group, on the pyrimidine ring enhances the lability of the methoxy group, facilitating its substitution by various nucleophiles. chemrxiv.org For example, studies have shown that the methoxy group in certain pyrimidine derivatives can be displaced by amines. chemrxiv.orgnih.gov

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Alkylamino-6-alkoxy-5-nitropyrimidine | Primary Amine (R'-NH2) | 4,6-Dialkylamino-5-nitropyrimidine | Mild Conditions | chemrxiv.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | - | |

| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | NaH, LiI | nih.gov |

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring's π-deficient nature makes it generally resistant to electrophilic aromatic substitution (EAS). researchgate.net The two ring nitrogen atoms deactivate the carbon atoms towards attack by electrophiles. However, the presence of electron-donating (activating) substituents can overcome this inherent lack of reactivity, allowing for electrophilic substitution to occur. wikipedia.org For unsubstituted pyrimidine, any electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org

In derivatives of 5-methoxy-4-methylpyrimidine, the regioselectivity of electrophilic attack is governed by the strong activating and directing effects of the methoxy and methyl groups. Both substituents are classified as activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org

The methoxy group (-OCH3) is a potent activating group, donating electron density to the ring via resonance. The methyl group (-CH3) is a weaker activating group, operating through an inductive effect. In a 4,5-disubstituted pyrimidine, the available positions for substitution are C-2 and C-6. The C-6 position is ortho to the methyl group at C-4 and effectively para to the methoxy group at C-5. This alignment of directing effects from both substituents strongly favors the introduction of an electrophile at the C-6 position.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for Attack |

|---|---|---|---|---|

| -OCH3 | C-5 | Strongly Activating (Resonance) | Ortho, Para-directing | C-6 (Para) |

| -CH3 | C-4 | Weakly Activating (Inductive) | Ortho, Para-directing | C-6 (Ortho) |

Oxidation Reactions of Pyrimidine Ring Substituents

Substituents on the pyrimidine ring can undergo various chemical transformations, including oxidation, without altering the core heterocyclic structure.

The methyl group attached to a pyrimidine ring is susceptible to oxidation. Research has demonstrated that the methyl group of pyrimidine derivatives can be oxidized to yield corresponding aldehydes or hydroxymethyl compounds. researchgate.netresearchgate.net For example, the oxidation of 6-methyl-2,4-dioxopyrimidine with selenium oxide results in the formation of an orotic aldehyde. researchgate.net Similarly, oxidative degradation pathways can convert methyl groups on pyrimidine rings, such as in 5-methylcytosine, into 5-hydroxymethyl and subsequently 5-formyl derivatives through radical intermediates. researchgate.net

| Reactant | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 6-Methyl-2,4-dioxopyrimidine (6-methyluracil) | Selenium oxide / Selenous acid | Orotic aldehyde | researchgate.net |

| 5-Methylcytosine (in DNA) | Hydroxyl radicals (oxidative stress) | 5-Hydroxymethylcytosine | researchgate.net |

Reduction Reactions of Pyrimidine-Bound Functional Groups

The pyrimidine ring and its substituents can undergo a variety of reduction reactions, significantly altering the molecule's electronic properties and biological activity. The nature of the substituent, the choice of reducing agent, and the reaction conditions all play a critical role in determining the final product. A key transformation in this class is the reduction of a nitro group, a common precursor for introducing an amino functionality.

The reduction of a nitro group on a pyrimidine ring to an amine is a fundamental transformation in the synthesis of various biologically active compounds, including potential non-natural nucleobase analogues. This conversion is typically achieved through catalytic hydrogenation or with chemical reducing agents. The general mechanism for the reduction of an aromatic nitro group involves a six-electron reduction that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is often significantly faster than the initial reduction of the nitro group itself, making the nitroso intermediate difficult to detect. nih.gov

Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to nitropyrimidines, include:

Catalytic Hydrogenation : This is a widely used industrial method utilizing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org The process involves the use of hydrogen gas as the reductant. However, controlling the hydrogenation to avoid over-reduction can be challenging. mdpi.comnih.gov

Metal-Acid Systems : A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org Iron in acidic media is a common choice for industrial-scale reductions. wikipedia.org

Transfer Hydrogenation : Reagents like sodium borohydride (NaBH₄) in the presence of a suitable catalyst can be used. For instance, a copper-based metal-organic framework (MOF) derived catalyst has shown high efficiency in the reduction of nitrobenzene to aniline, a process that involves the transfer of a hydride from the borohydride to the nitro group, mediated by the catalyst. mdpi.com

Other Reagents : Other reagents capable of effecting this transformation include sodium hydrosulfite and tin(II) chloride. wikipedia.org

The choice of reagent is crucial for achieving selectivity, especially in molecules with multiple reducible functional groups. The introduction of an electron-donating amino group following reduction can hinder the reduction of any remaining nitro groups on the same ring. nih.gov In enzymatic systems, the reduction is often catalyzed by nitroreductases, which can transfer electrons either one at a time (radical mechanism) or two at a time (hydride transfer equivalent). nih.gov

| Reducing System | Typical Substrate | Key Features | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Aromatic Nitro Compounds | Widely used, efficient, uses H₂ gas. | wikipedia.org |

| Iron / Acidic Media | Aromatic Nitro Compounds | Common industrial method. | wikipedia.org |

| Sodium Borohydride (NaBH₄) / Catalyst | Nitrobenzene | Requires a catalyst; involves hydride transfer. | mdpi.com |

| Tin(II) Chloride | Aromatic Nitro Compounds | Stoichiometric reducing agent. | wikipedia.org |

| Sodium Hydrosulfite | Aromatic Nitro Compounds | Useful for selective reductions. | wikipedia.org |

Rearrangement Reactions Involving Pyrimidine Systems

Pyrimidine derivatives, including those with methoxy substituents, can participate in several types of rearrangement reactions, often triggered by heat or specific reagents. These reactions can lead to significant structural reorganization and the formation of different heterocyclic systems.

One notable example is the thermal rearrangement of 2- and 4-methoxypyrimidines. When heated in a solvent like triethylamine (B128534), 2(and 4)-Methoxy-5-phenylpyrimidine and its derivatives rearrange to form the corresponding N-methyl-2(or 4)-oxopyrimidines. rsc.org This reaction suggests an intermolecular and ionic mechanism. Studies on 4-Methoxy-5-phenylpyrimidine show that it rearranges more rapidly than its 2-methoxy isomer, yielding a mixture of N-1 and N-3 methylated products. rsc.org

Another significant rearrangement is the Boekelheide rearrangement, which has been studied for pyrimidine N-oxides. fu-berlin.de In a specific case, the reaction mechanism involves the shift of a proton from the 4-methyl group to create an exo-methylene group. fu-berlin.de The presence of a 5-methoxy group was found to moderately decrease the energy of the transition state in this type of rearrangement. fu-berlin.de Furthermore, the reaction conditions can drastically alter the product distribution. For instance, using tributyltin hydride as an additive in the rearrangement of a pyrimidine N-oxide derivative strongly favored the formation of a methyl-substituted pyrimidine over the expected ethyl-substituted product, indicating the involvement of radical intermediates. fu-berlin.de

Intramolecular oxidation-reduction reactions have also been observed in substituted 5-nitropyrimidine systems. Methyl N-methyl-N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates, when treated with sodium alkoxides, can undergo ring closure and rearrangement. researchgate.net Depending on the substituent at the 6-position, the products can be 6-substituted-4-methylamino-5-nitrosopyrimidines or 9-methylpurin-8-ones, showcasing a complex transformation pathway. researchgate.net

Detailed Mechanistic Elucidations of Pyrimidine Transformations

Understanding the mechanisms of pyrimidine transformations is essential for controlling reaction outcomes and designing new synthetic routes. Studies often combine experimental observations, such as the effect of additives and substituent groups, with computational analysis to map out the reaction pathways.

Mechanistic studies on the cycloaddition reaction of 1,2,3-triazines with amidines to form pyrimidines suggest that the reaction could proceed through a stepwise addition-cyclization pathway involving polar intermediates. nih.gov However, experiments using 15N-labeled amidines did not lead to the observation of any intermediates or byproducts, which is also consistent with a concerted [4+2] cycloaddition mechanism. nih.gov

Intermediates are pivotal in dictating the course of pyrimidine reactions. In the reduction of nitropyrimidines, the nitroso and hydroxylamino species are key intermediates along the pathway to the final amine product. nih.gov The hydroxylamine derivative is of particular interest as it can undergo further conjugation reactions. nih.gov

In rearrangement reactions, the nature of the intermediates can be highly dependent on the reaction conditions. The Boekelheide rearrangement of pyrimidine N-oxides provides a clear example where the mechanism can shift. fu-berlin.de Under certain conditions, evidence strongly points to the involvement of radical intermediates. A homolytic cleavage of the N-O bond can generate a (pyrimidin-4-yl)methyl radical, which is considered a key species in the reaction pathway. fu-berlin.de The formation of dimeric side products further supports the presence of this radical intermediate. fu-berlin.de Conversely, in other contexts, the mechanism appears to involve ion pairs generated by the heterolytic cleavage of bonds. fu-berlin.de

The transformation of N-(5-nitropyrimidin-4-yl)-N-methylglycinates into 5-nitrosopyrimidines or purin-8-ones also proceeds through complex intermediates, with the reaction outcome heavily influenced by the substituents on the pyrimidine ring. researchgate.net

| Reaction Type | Proposed/Observed Intermediate(s) | Significance | Reference |

| Nitro Group Reduction | Nitroso, N-hydroxylamino | Sequential steps in the 6-electron reduction to an amine. | nih.gov |

| Boekelheide Rearrangement | (Pyrimidin-4-yl)methyl radical, Ion pairs | Pathway is condition-dependent (radical vs. ionic). | fu-berlin.de |

| 1,2,3-Triazine + Amidine | Polar intermediates (stepwise) or Concerted transition state | Distinguishes between stepwise and concerted mechanisms. | nih.gov |

Kinetic and thermodynamic studies provide quantitative insight into the factors that control the rates and equilibria of pyrimidine reactions.

In the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines, a linear relationship was observed between the logarithm of the first-order rate constants (log k₁) and the Hammett sigma (σ) values for the p-substituents on the phenyl group. rsc.org This linear free-energy relationship indicates that the electronic effects of the substituents directly influence the rate of the rearrangement, with electron-withdrawing groups generally accelerating the reaction.

Thermodynamic considerations are also evident in the Boekelheide rearrangement. The presence of a 5-methoxy group was found to moderately decrease the transition state energy, thereby influencing the reaction rate. fu-berlin.de This suggests that the electron-donating nature of the methoxy group stabilizes the transition state, which is described as resembling an ion pair. fu-berlin.de

Furthermore, in the reaction of amidines with substituted 1,2,3-triazines, kinetic analysis revealed a significant steric effect. nih.gov The introduction of two methyl groups at the C4 and C6 positions of a methyl 1,2,3-triazine-5-carboxylate slowed the reaction rate by a factor of about 3000 compared to the C4-methyl substituted analogue. nih.gov This dramatic decrease in rate highlights the sensitivity of the reaction to steric hindrance around the reaction centers. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methoxy-4-methylpyrimidine, ¹H, ¹³C, and 2D NMR experiments collectively provide unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine (B1678525) ring and the protons of the methyl and methoxy (B1213986) substituents.

The chemical shifts (δ) are influenced by the electron density around the protons. oregonstate.edu The pyrimidine ring's electronegative nitrogen atoms and the oxygen atom of the methoxy group cause protons on or near the ring to appear at a lower field (deshielded). oregonstate.edu

A typical ¹H NMR spectrum would display:

A singlet for the proton at the C2 position.

A singlet for the proton at the C6 position.

A singlet for the three protons of the methyl group (-CH₃).

A singlet for the three protons of the methoxy group (-OCH₃).

The integration of these signals would confirm the number of protons in each group (1H, 1H, 3H, and 3H, respectively).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~8.5 - 8.8 | Singlet | 1H |

| H-6 | ~8.2 - 8.5 | Singlet | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H |

| -CH₃ | ~2.4 - 2.6 | Singlet | 3H |

Note: The expected chemical shifts are based on general values for pyrimidine derivatives and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the four unique carbons of the pyrimidine ring and the carbons of the methyl and methoxy groups. Quantum chemical calculations, such as those performed using the gauge-independent atomic orbital (GIAO) method, can aid in the assignment of these chemical shifts. nih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 - 158 |

| C-4 | ~160 - 163 |

| C-5 | ~115 - 118 |

| C-6 | ~150 - 153 |

| -OCH₃ | ~55 - 58 |

| -CH₃ | ~15 - 18 |

Note: The expected chemical shifts are based on data for analogous substituted pyrimidines and may vary. chemicalbook.com

To confirm the substitution pattern and definitively assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, a COSY spectrum would be expected to show no cross-peaks between the ring protons (H-2 and H-6) or the substituent protons, as they are separated by more than three bonds and are not coupled, confirming their singlet nature in the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. ipb.pt It would show cross-peaks connecting the H-2 signal to the C-2 signal, H-6 to C-6, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon. This allows for the unambiguous assignment of carbon signals that are bonded to protons.

A cross-peak between the methyl protons (-CH₃) and the C-4 and C-5 carbons.

A cross-peak between the methoxy protons (-OCH₃) and the C-5 carbon.

Correlations from the H-2 proton to the C-4 and C-6 carbons.

Correlations from the H-6 proton to the C-2 and C-4 carbons. These long-range correlations provide definitive proof of the connectivity and the 4,5-substitution pattern on the pyrimidine ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the molecular vibrations of a compound. These techniques are highly effective for identifying functional groups and providing insight into molecular structure. The spectra of pyrimidine derivatives have been studied in detail, providing a solid basis for interpretation. nih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. mdpi.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. For this compound, key vibrational bands are expected for the aromatic ring, methyl, and methoxy groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyrimidine ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the -CH₃ and -OCH₃ groups. spectroscopyonline.com |

| C=N, C=C Stretch | 1600 - 1450 | Characteristic ring stretching vibrations of the pyrimidine core. |

| C-O-C Stretch | 1275 - 1200 (asymmetric) 1150 - 1085 (symmetric) | Stretching vibrations of the ether linkage in the methoxy group. |

| Ring Bending/Deformation | Below 1000 | Out-of-plane and in-plane bending of the pyrimidine ring. |

Note: Expected wavenumbers are based on typical values for substituted pyrimidines and aromatic ethers. nist.gov

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of laser light by the molecule's vibrations. researchgate.net While IR absorption is strongest for polar bonds, Raman scattering is more intense for non-polar, symmetric bonds. Therefore, the FT-Raman spectrum can provide additional structural information. For instance, the symmetric stretching vibrations of the pyrimidine ring are often more prominent in the Raman spectrum compared to the FT-IR spectrum. A comparative analysis of both FT-IR and FT-Raman spectra allows for a more comprehensive assignment of the fundamental vibrational modes of the molecule. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. For an aromatic heterocycle like this compound, the primary electronic transitions observed are typically π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

| Expected Transition Type | Approximate Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π | 200 - 270 | Pyrimidine aromatic ring |

| n → π | > 270 | N atoms in pyrimidine ring, O atom in methoxy group |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the chemical formula C₆H₈N₂O, the theoretical exact mass can be calculated with precision to four or more decimal places.

The calculated monoisotopic mass of the neutral molecule [M] is 124.0637 Da. nih.gov In typical HRMS analyses using soft ionization techniques like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the compound's identity.

Although a published HRMS fragmentation spectrum for this specific compound is unavailable, predictable fragmentation pathways can be inferred. Common fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 109, or the loss of formaldehyde (B43269) (CH₂O) from the ring. Further fragmentation would involve the characteristic cleavage of the pyrimidine ring itself. It is crucial to use HRMS to avoid misidentification; for example, a patent for a related synthesis reported an ion at m/z 159 [M+H]⁺, which correctly corresponds to a chlorinated analogue (2-chloro-5-methoxy-4-methylpyrimidine) and not this compound, demonstrating the resolving power of the technique. google.com

| Species | Chemical Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₆H₈N₂O | 124.0637 |

| [M+H]⁺ | C₆H₉N₂O⁺ | 125.0715 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within a crystal lattice. As of this writing, a single-crystal X-ray structure for this compound has not been deposited in public crystallographic databases.

If a suitable crystal of this compound were to be analyzed, X-ray diffraction would yield the exact coordinates of each atom. From this data, a complete set of intramolecular parameters could be tabulated. This would include the lengths of all covalent bonds—such as the C-N and C-C bonds within the pyrimidine ring, the C-O bond of the methoxy group, and the C-C bond of the methyl group—and the angles between these bonds. This information would reveal the precise geometry of the pyrimidine ring, including any subtle deviations from perfect planarity caused by the substituents.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions. For this compound, one would expect to analyze for weak non-covalent forces such as C–H···N or C–H···O hydrogen bonds, where hydrogen atoms from the methyl group interact with nitrogen or oxygen atoms of neighboring molecules. Furthermore, π–π stacking interactions between the electron-rich pyrimidine rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice. The analysis would quantify the distances and geometries of these interactions, providing a comprehensive understanding of the supramolecular architecture.

Computational Chemistry and Theoretical Modeling of 5 Methoxy 4 Methylpyrimidine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of pyrimidine (B1678525) derivatives at the atomic level. These methods are employed to compute the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) has become a prevalent and powerful tool for studying pyrimidine systems due to its favorable balance of computational cost and accuracy. Recent theoretical studies on related compounds, such as 2-chloro-5-methoxy-4-methylpyrimidine, have utilized DFT to gain insights into their electronic properties and reactivity. Such analyses help predict how molecular modifications can influence biological activity and stability, thereby guiding synthetic efforts.

A combined X-ray crystallographic and computational study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, an isomer derivative, showcases the utility of DFT. iucr.orgresearchgate.netiucr.org In this research, the structure of an isolated molecule was optimized using DFT calculations with the B3LYP hybrid functional. nih.gov This approach not only helped in understanding the structural features but also allowed for a direct comparison between the theoretical gas-phase conformation and the empirical solid-state structure obtained from X-ray diffraction. iucr.orgiucr.org The DFT-optimized molecular structure was found to closely resemble the conformation observed in the crystal. iucr.orgresearchgate.net DFT has also been effectively used to analyze the strong antiferromagnetic coupling in complex metal-organic structures containing a 4-methoxy-6-methylpyrimidine (B1600504) moiety. nih.govacs.org

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), provide a foundational approach to studying electronic properties without empirical parameters. These methods are often used in conjunction with DFT to offer a comparative analysis of molecular structures and energies. For instance, a comparative study on the related compound 2-amino-4-methoxy-6-methylpyrimidine (B1269087) employed both ab initio HF and DFT methods to calculate its optimized geometry and thermodynamic parameters. iosrjournals.org Such studies demonstrate that while DFT methods like B3LYP are often superior for vibrational problems, HF calculations still provide valuable benchmarks for molecular geometry. researchgate.net The application of these first-principle methods is crucial for accurately describing the electronic environment and predicting properties that are sensitive to electron correlation. biochempress.com

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms is a primary goal of theoretical chemistry. Molecular geometry optimization involves finding the minimum energy structure on the potential energy surface. For pyrimidine derivatives, this process reveals crucial details about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

In a detailed study of a derivative containing a 6-methoxy-5-methylpyrimidine ring, the molecular geometry was optimized using DFT calculations. iucr.orgnih.gov The resulting structure was then compared with the one determined by X-ray crystallography, showing very good agreement. researchgate.netiucr.org The molecule was found to adopt a twisted conformation in the crystal, with a significant dihedral angle of 84.11° between the benzimidazole (B57391) and pyrimidine mean planes. iucr.orgiucr.org This highlights how computational optimization can provide a reliable model of the molecule's intrinsic, gas-phase geometry, which can then be compared to the effects of crystal packing forces in the solid state. iucr.org

Conformational analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 5-methoxy-4-methylpyrimidine, a key conformational feature would be the orientation of the methoxy (B1213986) group relative to the pyrimidine ring. The rotation around the C-O bond can lead to different conformers with varying stabilities. Studies on similar methoxy-substituted heterocycles have shown that only one stable conformation often exists, indicating a preferred orientation of the methoxy group. nih.gov

Below is a table representing typical geometric parameters that would be determined for this compound through DFT-based geometry optimization, based on data from analogous pyrimidine structures.

| Parameter | Bond/Angle | Theoretical Value (B3LYP) |

| Bond Length | C4-C5 | ~1.40 Å |

| C5-C6 | ~1.38 Å | |

| N1-C2 | ~1.34 Å | |

| C4-O | ~1.36 Å | |

| O-CH₃ | ~1.43 Å | |

| Bond Angle | N1-C2-N3 | ~128° |

| C4-C5-C6 | ~117° | |

| C5-C4-O | ~115° | |

| Dihedral Angle | C5-C4-O-CH₃ | ~0° or ~180° |

| (Note: The values are illustrative, based on typical results for substituted pyrimidines from computational studies like those on 2-amino-4-methoxy-6-methylpyrimidine). nih.gov |

Electronic Descriptors and Reactivity Indices

Computational chemistry provides a suite of electronic descriptors and reactivity indices that quantify a molecule's chemical behavior. These parameters are derived from the electronic structure and are instrumental in predicting reaction pathways and molecular stability.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

In a comprehensive study of the related 2-amino-4-methoxy-6-methylpyrimidine, time-dependent DFT (TD-DFT) was used to calculate the HOMO and LUMO energies. nih.gov The results indicated that charge transfer occurs within the molecule, a phenomenon directly related to the distribution and energies of these frontier orbitals. nih.gov Analysis of the LUMO, in particular, can reveal the most likely sites for nucleophilic attack. wuxibiology.com

The following table presents representative FMO data for a methoxy-methyl-pyrimidine derivative, illustrating the insights gained from such analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; indicates regions of electron-donating capability. |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy gap; relates to chemical stability and reactivity. |

| (Note: Values are based on data for the analogous compound 2-amino-4-methoxy-6-methylpyrimidine). nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density. wisc.edu It transforms the calculated wave function into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO provides a measure of the strength of these intramolecular interactions, such as hyperconjugation. nih.govresearchgate.net

The table below shows typical donor-acceptor interactions and their stabilization energies as revealed by NBO analysis for a pyrimidine derivative.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C4-C5) | ~25.5 | Lone Pair → Antibonding π |

| LP(1) N3 | π(C2-N1) | ~30.1 | Lone Pair → Antibonding π |

| π(C5-C6) | π(N1-C2) | ~20.8 | π → Antibonding π |

| LP(2) O | π(C4-C5) | ~18.4 | Lone Pair → Antibonding π |

| (Note: Values and interactions are illustrative, based on NBO analysis of analogous compounds like 2-amino-4-methoxy-6-methylpyrimidine). nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. uni-muenchen.de

For pyrimidine derivatives, the MEP map highlights the most reactive sites. In a comprehensive study on 2-amino-4-methoxy-6-methylpyrimidine, a structurally similar compound, MEP analysis reveals distinct electronegative and electropositive regions. researchgate.net The nitrogen atoms within the pyrimidine ring and the oxygen atom of the methoxy group are characterized by negative potential, making them the primary sites for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino and methyl groups exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net This distribution of charge is fundamental to understanding how these molecules interact with their environment, including solvent molecules and biological receptors.

Spectroscopic Property Prediction and Validation with Experimental Data

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques like Density Functional Theory (DFT) allow for the accurate calculation of vibrational and electronic spectra, which can then be compared with experimental data for validation.

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G**), can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide the frequencies and intensities of the vibrational modes of the molecule. Since theoretical calculations often overestimate vibrational frequencies, a scaling factor is usually applied to the computed values for better agreement with experimental data. derpharmachemica.com

A detailed computational and experimental study on 2-amino-4-methoxy-6-methylpyrimidine (AMMP) provides a clear example of this approach. The harmonic vibrational frequencies were calculated, scaled, and compared with experimental FTIR and FT-Raman spectra, showing good agreement. researchgate.netnih.gov This correlation allows for the precise assignment of vibrational bands to specific functional groups and vibrational modes, such as C-H stretching, C=C stretching of the pyrimidine ring, and the characteristic vibrations of the methoxy and methyl groups. researchgate.netnih.gov

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for 2-amino-4-methoxy-6-methylpyrimidine (AMMP) Note: This table is illustrative, based on findings from cited research. Specific values are dependent on the level of theory and experimental conditions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | 3550 | 3489 | 3491 |

| NH₂ Symmetric Stretch | 3450 | 3321 | 3325 |

| C-H Aromatic Stretch | 3050 | 3077 | 3078 |

| C-H Methyl Asymmetric Stretch | 2980 | 2995 | 2994 |

| NH₂ Scissoring | 1640 | 1642 | 1641 |

| Pyrimidine Ring Stretch | 1580 | 1598 | 1597 |

| CH₃ Asymmetric Deformation | 1460 | 1465 | 1466 |

Data derived from findings in referenced studies. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgnih.gov It predicts the absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., n → π* or π → π*). nih.gov

For pyrimidine derivatives, TD-DFT calculations can elucidate the electronic transitions responsible for their UV-Vis absorption. In the case of 2-amino-4-methoxy-6-methylpyrimidine, TD-DFT calculations performed with a polarizable continuum model (PCM) to simulate a solvent environment show that the primary electronic transitions are due to charge transfer within the molecule. researchgate.netnih.gov The analysis of Frontier Molecular Orbitals (HOMO and LUMO) complements the TD-DFT results, where the energy gap between these orbitals is related to the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer and higher chemical reactivity. nih.gov

Table 2: Theoretical Electronic Absorption Properties of 2-amino-4-methoxy-6-methylpyrimidine (AMMP) in Ethanol Note: This table is illustrative and based on findings from cited research. researchgate.netnih.gov

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 290 | 0.15 | HOMO -> LUMO | π -> π* |

| 255 | 0.25 | HOMO-1 -> LUMO | π -> π* |

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is pivotal in elucidating reaction mechanisms, identifying intermediates, and calculating the structures and energies of transition states. This knowledge is crucial for optimizing synthetic routes and understanding chemical reactivity. The synthesis of various biologically active molecules often involves the use of pyrimidine-based building blocks.

For instance, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) is a key reagent in the synthesis of novel DprE1 inhibitors, which are potent antimycobacterial agents. nih.govacs.org In these syntheses, the chloromethyl group undergoes nucleophilic substitution. Computational studies can model this reaction pathway, calculating the activation energies and determining whether the mechanism is concerted or stepwise. Such studies help in understanding the regioselectivity of N-alkylation reactions, which can be a challenge in the synthesis of complex heterocyclic systems.

Studies on Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a crystal lattice, governed by intermolecular interactions, determines the physicochemical properties of the solid material. Crystal engineering aims to design and control these arrangements to achieve desired properties. Computational studies are essential for analyzing and quantifying the non-covalent interactions that dictate crystal packing, such as hydrogen bonds, π–π stacking, and van der Waals forces.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a ligand (like a pyrimidine derivative) binds to a biological target (like an enzyme or receptor) and for assessing the stability of the resulting complex.

Numerous studies have employed these techniques to investigate pyrimidine derivatives as potential therapeutic agents. For example, derivatives of 5-methylpyrimidine (B16526) have been studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com Molecular docking helps to identify the optimal binding pose of the inhibitor in the active site of the protein, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and inhibitory activity. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results for Pyrimidine Derivatives against Various Biological Targets Note: This table compiles representative data from multiple sources to illustrate the application of molecular docking.

| Pyrimidine Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-Methylpyrimidine-pyridinones | EGFR | -8.5 to -10.2 | Met793, Lys745 |

| Pyrimidine-2,4-diamines | P. falciparum DHFR | -7.0 to -9.5 | Asp54, Ser108 |

| Thieno[2,3-d]pyrimidines | COX-2 | -9.0 to -11.0 | Arg120, Tyr355, Ser530 |

Data derived from findings in referenced studies. mdpi.comnih.govresearchgate.net

These computational approaches not only help in understanding the mechanism of action but also guide the rational design of more potent and selective inhibitors by identifying opportunities for modifying the ligand structure to enhance binding interactions.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling using Computational Descriptors

The development of a QSAR/QSPR model for a series of compounds, which could potentially include this compound, typically involves the following steps:

Data Set Collection : A series of structurally related compounds with measured biological activity (e.g., IC50 values) or a specific physicochemical property is compiled. nih.govdundee.ac.uk

Molecular Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. cadaster.euresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity or property. nih.govnih.gov

Model Validation : The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. conicet.gov.ar

In the context of pyrimidine derivatives, QSAR studies have been employed to elucidate the structural requirements for a variety of biological activities, including anticancer, antiviral, and antimicrobial effects. mdpi.comnih.govresearchgate.netsemanticscholar.org For instance, studies on substituted pyrimidines as anticancer agents have utilized descriptors to understand the influence of different substituents on their inhibitory activity against specific kinases. researchgate.net Similarly, QSAR models for antiviral pyrimidine derivatives have helped in identifying key structural features that determine their efficacy. nih.gov

Table of Commonly Used Computational Descriptors in QSAR/QSPR Studies of Pyrimidine Derivatives

The following table presents a list of computational descriptor classes that are frequently employed in QSAR and QSPR studies of pyrimidine-containing compounds. The specific values for this compound would need to be calculated using specialized software as part of a dedicated study.

| Descriptor Class | Examples of Descriptors | Description |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Randić Index, Balaban J Index | Characterizes the topology and branching of the molecular graph. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Describes the 3D shape and size of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Relates to the distribution of charge within the molecule. |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Hardness, Electronegativity | Derived from quantum mechanical calculations and describe the electronic properties and reactivity of the molecule. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which is important for membrane permeability. |

Research Findings from QSAR Studies on Related Pyrimidine Derivatives

While no direct research findings for this compound are available, QSAR studies on analogous pyrimidine series have revealed important structure-activity relationships. For example, in a study on a series of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to the molecular shape and electronic properties were found to be crucial for activity. mdpi.com Another study on the analgesic activity of tri-substituted pyrimidine derivatives highlighted the importance of the energy of the highest occupied molecular orbital (HOMO), dipole moment, and the lipophilic coefficient (logP) in determining their biological effect. cadaster.eu

These findings from related compounds suggest that for this compound, a combination of electronic descriptors (influenced by the methoxy group and nitrogen atoms), steric descriptors (related to the methyl group), and hydrophobicity would likely be significant contributors to its biological activity and physicochemical properties in any potential QSAR/QSPR model. The development of such a model would enable the prediction of activity for novel, related pyrimidine structures and guide the rational design of new compounds with desired properties.

Advanced Research Applications of 5 Methoxy 4 Methylpyrimidine and Its Derivatives

Role as Versatile Chemical Building Blocks and Synthetic Intermediates

5-Methoxy-4-methylpyrimidine and its analogues are recognized as crucial building blocks in organic synthesis. cymitquimica.com The pyrimidine (B1678525) ring can mimic biological nucleobases, while the substituents at the 4- and 5-positions allow for fine-tuning of steric and electronic properties, which influences solubility and binding affinity in biological systems. This versatility allows chemists to transform these relatively simple precursors into a wide array of more complex, high-value molecules.

Precursors in Complex Organic Synthesis

The chemical structure of this compound serves as an excellent starting point for intricate synthetic pathways. A common and vital transformation is the chlorination of the parent compound, typically using an agent like phosphorus oxychloride, to produce 2-Chloro-5-methoxy-4-methylpyrimidine. This chlorinated derivative is significantly more reactive toward nucleophilic substitution, where the chlorine atom can be readily displaced by amines, thiols, or alkoxides, opening a gateway to a vast number of functionalized pyrimidines.

Furthermore, derivatives of this compound are employed in the synthesis of complex nucleoside analogues. For instance, synthetic routes have been developed to produce 5-(1-methoxyethyl)-2'-deoxyuridine, a modified nucleoside, demonstrating the utility of the methoxy-alkyl side chain in constructing molecules for antiviral research. beilstein-journals.org These reactions highlight the role of the compound as a foundational element for building sophisticated molecular architectures.

Intermediates for Pharmaceutical Agent Development

The pyrimidine core is a privileged structure in drug discovery, and derivatives of this compound are extensively used as intermediates in the synthesis of potential therapeutic agents.